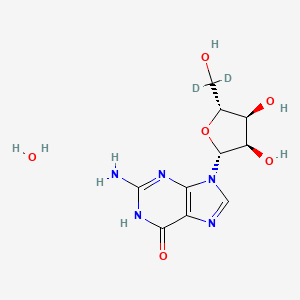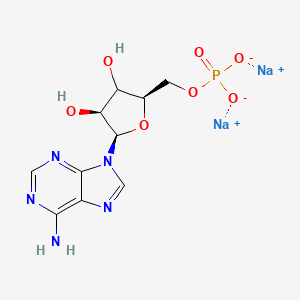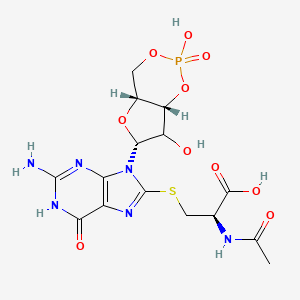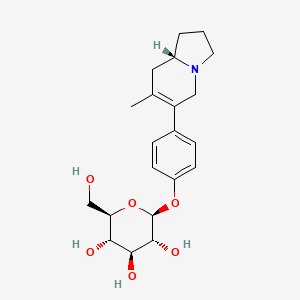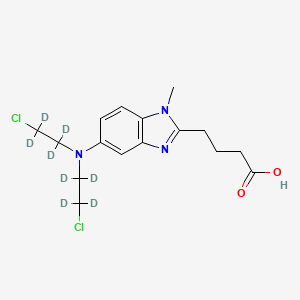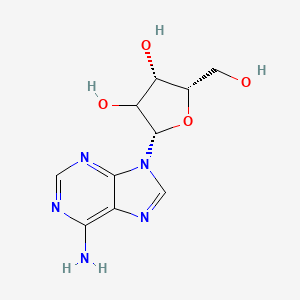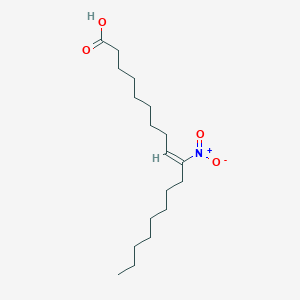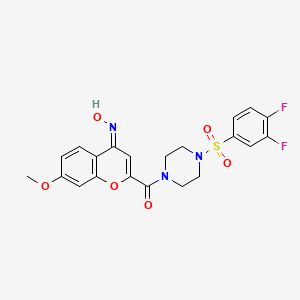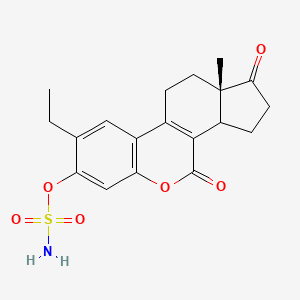
Steroid sulfatase-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Steroid sulfatase-IN-6 is a potent inhibitor of the enzyme steroid sulfatase. Steroid sulfatase is responsible for the hydrolysis of steroid sulfates, which plays a crucial role in the formation of biologically active steroids such as estrogens and androgens . Inhibitors of steroid sulfatase, such as this compound, are of significant interest due to their potential therapeutic applications in hormone-dependent cancers and other diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of Steroid sulfatase-IN-6 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Steroid sulfatase-IN-6 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under inert atmosphere and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
Steroid sulfatase-IN-6 has a wide range of scientific research applications, including:
Mécanisme D'action
Steroid sulfatase-IN-6 exerts its effects by inhibiting the enzyme steroid sulfatase. The inhibition occurs through the binding of the phenol sulfamate ester group to the active site of the enzyme, preventing the hydrolysis of steroid sulfates . This inhibition leads to a decrease in the formation of biologically active steroids, thereby reducing the proliferation of hormone-dependent cancer cells . The molecular targets and pathways involved include the estrogen and androgen receptors, as well as various signaling pathways that regulate cell growth and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Irosustat (STX64): Another potent steroid sulfatase inhibitor that has undergone clinical trials for the treatment of hormone-dependent cancers.
667 COUMATE: An irreversible steroid sulfatase inhibitor with a phenol sulfamate ester group, similar to Steroid sulfatase-IN-6.
Dual aromatase-sulfatase inhibitors: Compounds that inhibit both aromatase and steroid sulfatase, providing a dual mechanism of action for the treatment of hormone-dependent cancers.
Uniqueness
This compound is unique due to its high potency and selectivity for steroid sulfatase. Its phenol sulfamate ester group is a key feature that distinguishes it from other inhibitors . Additionally, its ability to inhibit steroid sulfatase without affecting other enzymes makes it a valuable tool for research and therapeutic applications .
Propriétés
Formule moléculaire |
C19H21NO6S |
|---|---|
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
[(11aS)-8-ethyl-11a-methyl-1,4-dioxo-3,3a,10,11-tetrahydro-2H-indeno[4,5-c]chromen-7-yl] sulfamate |
InChI |
InChI=1S/C19H21NO6S/c1-3-10-8-12-11-6-7-19(2)13(4-5-16(19)21)17(11)18(22)25-15(12)9-14(10)26-27(20,23)24/h8-9,13H,3-7H2,1-2H3,(H2,20,23,24)/t13?,19-/m0/s1 |
Clé InChI |
VZOMCTLFPWBHMX-YFKXAPIDSA-N |
SMILES isomérique |
CCC1=CC2=C(C=C1OS(=O)(=O)N)OC(=O)C3=C2CC[C@]4(C3CCC4=O)C |
SMILES canonique |
CCC1=CC2=C(C=C1OS(=O)(=O)N)OC(=O)C3=C2CCC4(C3CCC4=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pentanediamide](/img/structure/B15139291.png)

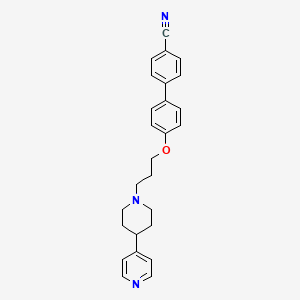
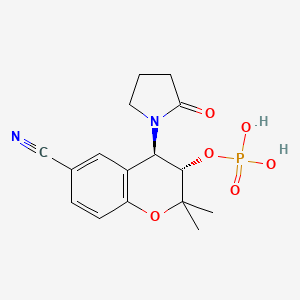
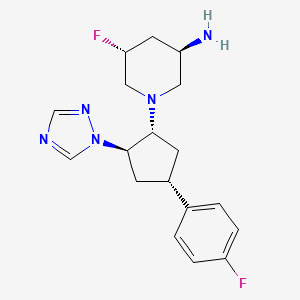
![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)
